molecular formula C46H33F15NO2P B14064232 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline

1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline

Cat. No.: B14064232
M. Wt: 947.7 g/mol
InChI Key: HYXFBPKYLKFHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline is a complex organic compound characterized by its unique structure and the presence of multiple trifluoromethyl groups These groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability

Preparation Methods

The synthesis of 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the trifluoromethyl-substituted phenyl groups, followed by their incorporation into the larger polycyclic structure. Key steps may include cycloaddition reactions, nucleophilic substitutions, and oxidative coupling reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and minimize the use of hazardous reagents.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of electron-rich aromatic rings makes it susceptible to oxidation under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong bases or nucleophiles.

    Cycloaddition: The polycyclic structure allows for potential cycloaddition reactions, which can be used to modify the compound further.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents mentioned above. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives and ring-opened products.

Scientific Research Applications

1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a probe in biochemical studies.

    Medicine: The compound’s reactivity and stability could be harnessed to develop new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline exerts its effects depends on its specific application. In catalysis, the trifluoromethyl groups can stabilize transition states and intermediates, enhancing the reaction rate and selectivity. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline stands out due to its multiple trifluoromethyl groups, which impart unique electronic properties. Similar compounds include:

These comparisons highlight the unique aspects of the compound , particularly its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C46H33F15NO2P

Molecular Weight

947.7 g/mol

IUPAC Name

1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C46H33F15NO2P/c47-42(48,49)28-12-11-23-8-5-13-62(37(23)22-28)65-63-40-35(26-14-29(43(50,51)52)20-30(15-26)44(53,54)55)18-24-6-1-3-9-33(24)38(40)39-34-10-4-2-7-25(34)19-36(41(39)64-65)27-16-31(45(56,57)58)21-32(17-27)46(59,60)61/h11-12,14-22H,1-10,13H2

InChI Key

HYXFBPKYLKFHCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C4=C5CCCCC5=CC(=C4OP(OC3=C(C=C2C1)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)N7CCCC8=C7C=C(C=C8)C(F)(F)F)C9=CC(=CC(=C9)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.